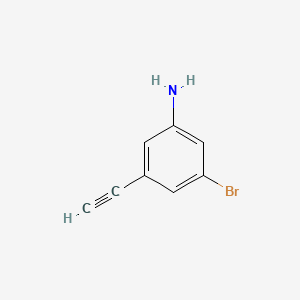

3-Bromo-5-ethynylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN |

|---|---|

Molecular Weight |

196.04 g/mol |

IUPAC Name |

3-bromo-5-ethynylaniline |

InChI |

InChI=1S/C8H6BrN/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H,10H2 |

InChI Key |

CNZBYCHLLPUNST-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Ethynylaniline

Established Synthetic Routes to 3-Bromo-5-ethynylaniline (B6230518)

Established routes to this compound predominantly rely on building the molecule from a pre-functionalized aniline (B41778) or nitrobenzene (B124822) precursor. These multi-step sequences are designed to strategically introduce the substituents in a specific order, leveraging their directing effects in electrophilic aromatic substitution and cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are central to the synthesis of aryl alkynes and are the most common methods for introducing the ethynyl (B1212043) group onto the aniline scaffold.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. nih.govlibretexts.org This reaction is the cornerstone for the synthesis of this compound.

The general transformation involves the coupling of a dihalogenated aniline precursor, typically 3,5-dibromoaniline (B181674), with a terminal alkyne. The reaction is catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst, and is carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine. nih.gov The terminal alkyne is often a protected form, like trimethylsilylacetylene (B32187) (TMSA), to prevent self-coupling and other side reactions. Following the coupling, the silyl (B83357) protecting group is removed under basic or fluoride-mediated conditions to yield the free ethynyl group.

The key steps of the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the precursor.

Transmetalation: A copper acetylide, formed in situ from the terminal alkyne and the Cu(I) co-catalyst, transfers the alkynyl group to the palladium center. libretexts.org

Reductive Elimination: The desired aryl alkyne product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org

A typical reaction scheme is shown below:

| Component | Example | Role |

| Aryl Halide | 3,5-Dibromoaniline | Substrate providing the aromatic core. |

| Alkyne | Trimethylsilylacetylene (TMSA) | Source of the ethynyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates acetylide formation and transmetalation. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Scavenges HX and aids in acetylide formation. |

| Solvent | Tetrahydrofuran (THF), Toluene | Provides the reaction medium. |

The success of the Sonogashira coupling depends on the availability of a suitable precursor, namely 3,5-dibromoaniline. The synthesis of this precursor requires careful regiocontrol. A common strategy begins with the dinitration of benzene (B151609), followed by partial reduction to 3-nitroaniline (B104315). Subsequent diazotization of the amino group followed by a Sandmeyer reaction with CuBr introduces the first bromine atom. The remaining nitro group is then reduced to an amine, and a second bromination is performed.

A more direct approach involves the controlled di-halogenation of aniline. However, because the amino group is a strong ortho-, para-director, direct bromination of aniline typically yields 2,4,6-tribromoaniline. To achieve the meta-substitution pattern, the directing influence of the amino group must be modulated or overcome. This can be accomplished by:

Protection: Acetylating the aniline to form acetanilide (B955) reduces the activating effect and provides steric bulk, which can favor different substitution patterns, although still primarily ortho/para.

Starting with a meta-directing group: A more effective strategy starts with nitrobenzene. Bromination of nitrobenzene occurs at the meta-position. A second bromination can be forced under harsh conditions. Subsequent reduction of the nitro group to an amine yields the desired 3,5-dibromoaniline.

Multi-Step Conversions from Precursors

A complete and established synthetic sequence for this compound starting from a common chemical, m-dinitrobenzene, is outlined below. This pathway illustrates the integration of functional group interconversions and cross-coupling reactions.

Synthetic Scheme:

Selective Reduction: m-Dinitrobenzene is selectively reduced to 3-nitroaniline using a reagent like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) bisulfide (NH₄SH).

Bromination: The resulting 3-nitroaniline is brominated. The amino group is a stronger activator and ortho-, para-director than the deactivating meta-directing nitro group. Bromination thus occurs at positions 2, 4, and 6 relative to the amine. Under controlled conditions, 2-bromo-5-nitroaniline (B76971) or 4-bromo-3-nitroaniline (B1268468) can be formed. A more reliable route to the 3,5-disubstituted pattern involves starting from a different precursor as described in 2.1.1.2.

Alternative Precursor Route (from Aniline):

Step A: Protection. Aniline is protected as acetanilide.

Step B: Nitration. Acetanilide is nitrated to yield primarily p-nitroacetanilide.

Step C: Bromination. The p-nitroacetanilide is brominated.

Step D: Functional Group Manipulation. A series of steps including hydrolysis, diazotization, and Sandmeyer reactions would be required to rearrange the substituents to the 1,3,5-pattern, making this a less efficient route.

The most viable established route remains the functionalization of a pre-formed 3,5-dihaloaniline.

Regioselective Functionalization Techniques

Achieving the 1,3,5-substitution pattern is a challenge of regioselectivity. The key step is the selective mono-alkynylation of 3,5-dibromoaniline. Since both bromine atoms are electronically and sterically similar, achieving high selectivity for the reaction at only one site can be difficult, often leading to a mixture of starting material, the desired mono-alkynylated product, and the di-alkynylated side product.

Strategies to control this regioselectivity include:

Stoichiometric Control: Using a slight deficiency or an equivalent amount (1.0 eq) of the terminal alkyne can favor the formation of the mono-substituted product.

Reaction Conditions: Lowering the reaction temperature or catalyst loading can sometimes reduce the rate of the second coupling reaction relative to the first.

Statistical Distribution: Running the reaction to partial completion and separating the resulting mixture of di-bromo, mono-alkynyl, and di-alkynyl products via chromatography is the most common approach. The statistical nature of the reaction often provides a workable yield of the desired compound.

Novel and Emerging Synthetic Pathways to this compound

While palladium-catalyzed cross-coupling remains the dominant strategy, research into organic synthesis continues to produce novel methodologies that could be applied to the synthesis of this compound. These emerging pathways focus on improving efficiency, reducing reliance on expensive or toxic catalysts, and exploring new bond-forming strategies.

Copper-Free Sonogashira Coupling: A significant evolution of the Sonogashira reaction is the development of copper-free conditions. researchgate.net The copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can complicate purification. researchgate.net Modern methods utilize palladium catalysts with specialized ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which are active enough to facilitate the catalytic cycle without copper. libretexts.orgresearchgate.net These systems often require a different base, such as cesium carbonate, and can proceed at room temperature. libretexts.orgacs.org A conceptually novel approach involves using two different palladium catalysts simultaneously—one to activate the aryl bromide and another to activate the terminal alkyne. acs.org

C-H Activation/Alkynylation: A frontier in organic synthesis is the direct functionalization of C-H bonds. rsc.org A hypothetical but promising future route could involve the direct meta-C-H alkynylation of 3-bromoaniline (B18343). This would bypass the need for a di-halogenated precursor, making the synthesis more atom-economical. Such reactions are challenging because they require a directing group to guide the catalyst to the desired C-H bond and must overcome the inherent reactivity of other sites on the ring. Recent progress has been made in palladium-catalyzed meta-C-H alkynylation of anilines using a norbornene mediator and a specialized ligand, demonstrating the feasibility of this type of transformation. nih.gov This approach has not yet been specifically reported for 3-bromoaniline but represents a potential future synthetic strategy.

Three-Component Benzannulation Reactions: Novel methods for constructing the aniline ring itself are also emerging. For instance, one-pot three-component reactions can create polysubstituted anilines from acyclic precursors like 1,3-diketones, acetone, and various amines. beilstein-journals.org While not yet tailored for the specific substituents of this compound, these convergent strategies offer a different mindset for constructing complex aromatic systems and could be adapted in the future.

Chemo- and Regioselective Bromination of Ethynylanilines

One of the primary methods for the synthesis of this compound involves the direct bromination of 3-ethynylaniline (B136080). This approach requires careful control of reaction conditions to achieve the desired chemo- and regioselectivity. The amino group of the aniline is a strong activating group and an ortho-, para-director, while the ethynyl group is a meta-directing group. Therefore, direct bromination can potentially lead to a mixture of products.

To achieve the desired this compound, the directing effects of both the amino and ethynyl groups must be considered. The bromination of aniline derivatives can be highly regioselective, often favoring the para-position. nih.gov However, in 3-ethynylaniline, the para-position to the amino group is already substituted with the ethynyl group. This leaves the ortho positions (2- and 6-) and the other meta position (5-) available for substitution. The challenge lies in selectively brominating the 5-position.

Various brominating agents can be employed, such as N-bromosuccinimide (NBS), which is known for its ability to perform regioselective aromatic brominations. mdpi.comnih.gov The choice of solvent and catalyst can significantly influence the outcome of the reaction. For instance, the use of a protic solvent might favor the formation of the desired product by protonating the amino group, thereby reducing its activating effect and potentially altering its directing properties.

A hypothetical study on the regioselective bromination of 3-ethynylaniline might involve screening different brominating agents and reaction conditions, as illustrated in the following table:

Table 1: Hypothetical Screening of Reaction Conditions for the Bromination of 3-Ethynylaniline

| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield of this compound (%) |

|---|---|---|---|---|

| 1 | Br₂ | CCl₄ | 0 | 45 |

| 2 | NBS | CH₂Cl₂ | 25 | 60 |

| 3 | NBS | THF | 25 | 65 |

| 4 | NBS | CH₃CN | 50 | 75 |

| 5 | CuBr₂ | Ionic Liquid | 25 | 85 beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. rsc.org In the context of this compound synthesis, several green approaches can be considered, particularly in the context of a Sonogashira coupling reaction between 3,5-dibromoaniline and a suitable alkyne source.

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.org Traditional Sonogashira reactions often utilize palladium and copper catalysts in organic solvents. organic-chemistry.org Green modifications to this reaction aim to replace hazardous solvents, reduce catalyst loading, and utilize more environmentally benign reagents.

Key green chemistry considerations for the synthesis of this compound via Sonogashira coupling include:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent, and protocols for Sonogashira couplings in aqueous media have been developed. beilstein-journals.org Ionic liquids and deep eutectic solvents are other potential green solvent systems.

Catalyst Systems: The development of highly active and recyclable catalyst systems is a core principle of green chemistry. This can include the use of palladium nanoparticles, catalysts supported on solid matrices, or water-soluble ligands that facilitate catalyst recovery and reuse. Copper-free Sonogashira protocols are also gaining traction to avoid the use of a toxic co-catalyst. wikipedia.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

A comparative overview of traditional versus greener Sonogashira reaction conditions is presented below:

Table 2: Comparison of Traditional and Green Sonogashira Coupling Conditions

| Parameter | Traditional Approach | Greener Approach |

|---|---|---|

| Solvent | Toluene, THF, DMF | Water, Ethanol, Ionic Liquids beilstein-journals.org |

| Catalyst | Homogeneous Pd/Cu complexes | Heterogeneous catalysts, Pd nanoparticles, water-soluble ligands |

| Base | Triethylamine, Diisopropylamine | Inorganic bases (e.g., K₂CO₃) |

| Energy Source | Conventional heating | Microwave irradiation |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products and reaction times. This process typically involves a systematic variation of key reaction parameters.

For a Sonogashira coupling approach to synthesize this compound from 3,5-dibromoaniline and an alkyne such as trimethylsilylacetylene (followed by deprotection), several factors would be optimized:

Catalyst Loading: Minimizing the amount of palladium and copper catalysts is desirable for both cost and environmental reasons.

Ligand Choice: The nature of the phosphine (B1218219) ligand on the palladium catalyst can significantly impact catalytic activity and stability.

Base: The choice and amount of base can influence the rate of the reaction and the formation of byproducts.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion of the starting materials without decomposition of the product.

An example of a systematic optimization study for the Sonogashira coupling of 3,5-dibromoaniline is outlined in the following table:

Table 3: Illustrative Optimization of Sonogashira Coupling for 3,5-Dibromoaniline

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5 | PPh₃ | Et₃N | Toluene | 80 | 24 | 65 |

| 2 | 2 | PPh₃ | Et₃N | Toluene | 80 | 24 | 58 |

| 3 | 2 | XPhos | K₂CO₃ | Dioxane | 100 | 12 | 85 |

| 4 | 1 | XPhos | K₂CO₃ | Dioxane | 100 | 12 | 82 |

| 5 | 2 | XPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |

Reactivity and Mechanistic Investigations of 3 Bromo 5 Ethynylaniline

Electrophilic and Nucleophilic Reactivity at Ethynyl (B1212043) and Bromine Centers

The reactivity of 3-bromo-5-ethynylaniline (B6230518) is dictated by the electronic properties of its functional groups. The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, which influences the reactivity of the ring itself. The ethynyl group, with its sp-hybridized carbons, is electron-rich and susceptible to electrophilic attack. Conversely, the bromine atom, a halogen, is an electronegative substituent that provides a handle for transition metal-catalyzed cross-coupling reactions, behaving as an electrophilic center in those contexts.

The terminal alkyne functionality is a prominent site for chemical reactions. The π-bonds of the ethynyl group are electron-rich, making them nucleophilic and thus reactive towards electrophiles. chemistrysteps.com

Electrophilic Addition: Like other alkynes, the ethynyl group of this compound can undergo electrophilic addition reactions. For instance, reaction with hydrogen halides (HX) would proceed via a vinyl carbocation intermediate. chemistrysteps.com According to Markovnikov's rule, the hydrogen atom would add to the terminal carbon, and the halide to the more substituted carbon attached to the aromatic ring. The presence of excess hydrogen halide can lead to a second addition, forming a geminal dihalide. libretexts.org Similarly, halogenation with Br₂ or Cl₂ would lead to the formation of di- and tetra-halo adducts. libretexts.org Hydration of the alkyne, typically catalyzed by mercury salts in acidic conditions, would initially form an enol that tautomerizes to the more stable methyl ketone. libretexts.org

Deprotonation and Nucleophilic Reactivity: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base (e.g., organolithium reagents or sodium amide) to form a metal acetylide. This resulting acetylide is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides or addition to carbonyl compounds (aldehydes, ketones, etc.).

The carbon-bromine bond on the aromatic ring is another key reactive site. The bromine atom is a good leaving group, particularly in the presence of a transition metal catalyst.

Nucleophilic Aromatic Substitution (SₙAr): Direct displacement of the bromine atom by a nucleophile via the SₙAr mechanism is generally challenging for aryl bromides unless the ring is activated by strong electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving group. In this compound, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack, making direct SₙAr reactions unfavorable under standard conditions. researchgate.net Reactions of this type typically require harsh conditions or specialized catalytic systems.

The primary and most effective method for functionalizing the aryl bromide center is through transition metal-catalyzed cross-coupling reactions, which are discussed in detail in the following section. These methods avoid the need for strong electronic activation on the aromatic ring and proceed under milder conditions. byjus.com

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis provides the most powerful and versatile strategy for modifying the this compound scaffold, particularly at the C-Br bond. Palladium-catalyzed cross-coupling reactions are paramount in this regard, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura and Sonogashira reactions are two of the most important palladium-catalyzed cross-coupling methods used to functionalize the aryl bromide position of this compound, transforming it into a wide array of more complex molecules.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents. nih.gov For a substrate like this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C-5 position, leading to the synthesis of substituted 3-ethynylaniline (B136080) derivatives. gre.ac.uknih.gov

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govnih.gov

Below is a table summarizing typical Suzuki-Miyaura coupling reactions of this compound with various boronic acids, based on established protocols for similar bromoaniline substrates.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound Reaction conditions are based on analogous transformations reported in the literature for bromoanilines.

| Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-100 | 90-98 | nih.gov |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-92 | mdpi.com |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85-95 | nih.gov |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-88 | nih.gov |

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and carried out in the presence of an amine base. organic-chemistry.org For this compound, the Sonogashira reaction provides a direct route to synthesize unsymmetrical diarylacetylenes or other substituted alkynes by coupling a second alkyne at the C-5 position. organic-chemistry.org

The generally accepted mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle. The copper acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the organopalladium intermediate. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org The reaction conditions, including the choice of palladium source, ligand, copper co-catalyst (if used), and amine base/solvent, are critical for success. scirp.orgmdpi.com

The following table illustrates the scope of the Sonogashira coupling with this compound, showcasing its reaction with a variety of terminal alkynes under typical conditions reported for aryl bromides.

Table 2: Representative Sonogashira Coupling Reactions of this compound Reaction conditions are based on analogous transformations reported in the literature for aryl bromides.

| Alkyne Partner | Catalyst | Co-catalyst | Base / Solvent | Temperature (°C) | Yield (%) | Ref. |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 80-100 | 88-96 | scirp.orgmdpi.com |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine / THF | 65 | 85-94 | researchgate.net |

| Trimethylsilylacetylene (B32187) | PdCl₂(PPh₃)₂ | CuI | Et₃N / THF | 60 | 90-98 | organic-chemistry.org |

| 3-Ethynylanisole | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH / Toluene | 70 | 87-95 | researchgate.net |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 25-50 | 80-90 | researchgate.net |

Mechanistic Studies of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The cross-coupling reactions of this compound are governed by a well-established catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. researchgate.netresearchgate.net The fundamental steps are oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. nrochemistry.comillinois.edu This is often the rate-determining step. researchgate.net The process forms a square planar Pd(II) intermediate. wikipedia.org The reactivity of aryl halides in this step generally follows the order I > Br > Cl, making the bromo-substituent on the substrate highly suitable for this transformation. illinois.edu

Transmetalation: In this step, the organic group from the organometallic nucleophile (e.g., organostannane, Grignard reagent) is transferred to the palladium(II) center, displacing the halide. researchgate.netresearchgate.netrsc.org For Stille couplings, this involves an organotin compound, libretexts.org while for Kumada couplings, a Grignard reagent is used. wikipedia.org In the Suzuki-Miyaura reaction, an organoboron species, activated by a base, transfers its organic fragment. illinois.edudntb.gov.ua The precise mechanism of this step can be complex and is often highly dependent on the specific reagents and conditions employed. researchgate.net

Reductive Elimination: This is the final, product-forming step of the cycle. wikipedia.orgnih.gov The two organic ligands on the Pd(II) complex couple, forming a new covalent bond and the desired product. mit.edu Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew. wikipedia.org For reductive elimination to occur, the groups being coupled must typically be in a cis orientation on the metal center. wikipedia.org

Cyclization and Annulation Reactions of this compound

The bifunctional nature of this compound, possessing both an amino (-NH₂) and an ethynyl (-C≡CH) group, suggests its potential as a precursor for heterocyclic synthesis. However, the meta (1,3) substitution pattern of these groups prevents direct intramolecular cyclization that is commonly observed in ortho (1,2) substituted analogs.

Formation of Heterocyclic Systems (e.g., Indoles, Azepines)

While direct cyclization is not viable, this compound serves as a valuable building block for the multi-step synthesis of more complex heterocyclic systems.

Indoles: The synthesis of the indole (B1671886) nucleus generally requires a precursor with functional groups in an ortho relationship on an aniline (B41778) ring. organic-chemistry.orgluc.edu For example, the Fischer indole synthesis starts from an arylhydrazine, and the Gassman indole synthesis involves an aniline with an ortho-thioether group. luc.edu Therefore, to synthesize an indole derivative from this compound, the molecule must first undergo significant modification. One hypothetical route could involve a series of reactions to build the necessary ortho-substituted aniline framework before the final indole-forming cyclization step. nih.govtcichemicals.com

Azepines: Azepines are seven-membered nitrogen-containing heterocycles. slideshare.net Their synthesis can be achieved through various methods, including ring expansion of smaller aromatic systems. researchgate.net For instance, the photolytic or thermal decomposition of an aryl azide (B81097) in the presence of a nucleophile can lead to a ring expansion to form an azepine derivative. researchgate.net this compound could be converted to the corresponding azide (3-azido-5-ethynylaniline) via diazotization followed by substitution. Subsequent decomposition of this azide could potentially lead to the formation of a substituted azepine ring system, although this would be a complex reaction with the potential for multiple products.

Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings on the stereochemical control in cyclization processes directly involving this compound. Consequently, it is not possible to provide an article that adheres to the requested outline and focuses solely on this compound's reactivity in such a specific context.

Scientific research often explores broad classes of compounds or specific reaction types, and it appears that the precise stereochemical outcomes of cyclization reactions starting from this compound have not been a focus of published studies. Therefore, any attempt to generate the requested article would require speculation and the fabrication of data, which would not be scientifically accurate or appropriate.

Further research in the field of synthetic organic chemistry may, in the future, investigate the potential of this compound in stereocontrolled cyclization reactions, at which point a detailed analysis could be provided. However, at present, the information required to fulfill your request is not available in the public domain.

Applications of 3 Bromo 5 Ethynylaniline in Complex Molecule Construction

Role as a Precursor for Advanced Organic Intermediates

3-Bromo-5-ethynylaniline (B6230518) serves as a key precursor for a variety of advanced organic intermediates, particularly in the synthesis of oligo(phenylene ethynylene)s (OPEs) and related conjugated materials. The presence of the reactive bromo and ethynyl (B1212043) groups allows for its incorporation into larger molecular frameworks through reactions such as the Sonogashira coupling.

In the solid-phase synthesis of m-phenylene ethynylene oligomers, a related monomer, a 3-bromo-5-iodo arene, is employed due to the differential reactivity of the two halogen atoms, which allows for selective coupling reactions. wikipedia.orgwhiterose.ac.uk This highlights the utility of the 3-bromo-5-ethynyl substitution pattern in building up oligomeric chains in a controlled, step-wise manner. The synthesis of a related compound, 3-bromo-5-((trimethylsilyl)ethynyl)aniline, has also been reported as a side-product in the synthesis of 3,5-bis((trimethylsilyl)ethynyl)aniline, further indicating the accessibility and relevance of this substitution pattern in the preparation of advanced intermediates. nih.gov

The general synthetic utility of 3-bromoaniline (B18343) derivatives as intermediates is well-established in the pharmaceutical and agrochemical industries, where the bromo group can be further functionalized. ketonepharma.com The addition of the ethynyl group in this compound expands its synthetic potential, allowing for its use in the construction of rigid, conjugated systems.

Divergent Synthetic Strategies Utilizing this compound

Divergent synthesis is a powerful strategy for generating libraries of structurally diverse compounds from a common intermediate. mdpi.com this compound is an ideal starting material for such strategies due to its two distinct reactive sites. A divergent approach can be envisioned where the ethynyl and bromo groups are sequentially functionalized with different building blocks, leading to a wide array of complex molecules.

For instance, the ethynyl group can first undergo a Sonogashira coupling with an aryl halide. The resulting product, now containing a bromo group, can then be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce further diversity. Alternatively, the order of reactions can be reversed, with the bromo group reacting first, followed by modification of the ethynyl group. This divergent approach allows for the rapid assembly of a library of compounds with varied substitution patterns and functionalities around the central aniline (B41778) core.

While specific examples detailing the extensive use of this compound in large-scale divergent synthesis for library generation are not prevalent in the reviewed literature, the principles of divergent synthesis are well-aligned with the reactivity of this bifunctional molecule. wikipedia.orgmdpi.com

Assembly of Polyfunctionalized Scaffolds

The unique geometry and reactive sites of this compound make it a valuable component in the assembly of various polyfunctionalized scaffolds, including linear oligomers, branched dendrimers, and complex macrocyclic and cage structures.

The primary application of this compound and its analogs in the construction of polyfunctionalized scaffolds is in the synthesis of oligo(phenylene ethynylene)s (OPEs). These oligomers are of significant interest due to their rigid structures and unique electronic and photophysical properties. The iterative Sonogashira coupling of monomers like this compound allows for the controlled growth of OPE chains to desired lengths. wikipedia.orgwhiterose.ac.uk

In the context of dendrimer synthesis, this compound can serve as a branching unit. nih.govresearchgate.net For example, the aniline nitrogen can be functionalized, and the bromo and ethynyl groups can be used to attach other dendritic branches. A divergent approach to dendrimer construction can start from a multifunctional core, with each generation of monomers, such as a derivative of this compound, adding new branching points. The Sonogashira coupling is a frequently employed reaction in the synthesis of dendrimers with rigid backbones. researchgate.net

Table 1: Examples of Building Blocks for Oligomer and Dendrimer Synthesis

| Compound | Role in Synthesis | Relevant Reactions |

|---|---|---|

| 3-Bromo-5-iodo aniline | Monomer for OPE synthesis | Sonogashira Coupling |

| 3-Bromo-5-((trimethylsilyl)ethynyl)aniline | Precursor to ethynylanilines | Sonogashira Coupling, Desilylation |

The construction of macrocycles and molecular cages often relies on intramolecular reactions of linear precursors. This compound can be incorporated into such precursors, where a subsequent intramolecular Sonogashira coupling between the bromo and ethynyl groups (or their derivatives) can lead to macrocyclization. nih.gov While direct examples of this specific intramolecular cyclization with this compound are not explicitly detailed in the provided literature, the strategy is a well-established method for forming macrocyclic structures.

In the realm of metal-organic cages (MOCs), ligands derived from this compound could be designed to self-assemble with metal ions to form discrete three-dimensional structures. nih.govnih.gov The aniline group can be modified to include coordinating moieties, and the bromo and ethynyl groups could be used for post-assembly modification of the cage structure. The rigidity of the phenylene ethynylene backbone is a desirable feature in the design of predictable and stable MOCs.

Contributions to Material Science and Polymer Chemistry

The incorporation of this compound into polymers can impart desirable electronic, optical, and thermal properties to the resulting materials. Its rigid structure and potential for creating extended π-conjugated systems make it a valuable monomer in materials science.

This compound is a suitable monomer for the synthesis of poly(phenylene ethynylene)s (PPEs), a class of conjugated polymers with applications in organic electronics and sensors. The polymerization can be achieved through step-growth polycondensation via Sonogashira coupling of the corresponding di-functionalized monomers. For instance, a monomer derived from two molecules of this compound coupled at the bromo positions would yield a di-ethynyl monomer suitable for polymerization with a di-bromo co-monomer.

The amino group on the aniline ring provides a site for further functionalization, allowing for the tuning of the polymer's solubility and properties. For example, alkylation of the amino group can improve solubility in common organic solvents, a crucial factor for the processability of rigid-rod polymers. frontiersin.org

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Polymer |

|---|---|---|---|

| Di-ethynyl aniline derivative | Di-bromo arene | Sonogashira Polycondensation | Poly(phenylene ethynylene) |

Integration into Supramolecular Assemblies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the integration of this compound into supramolecular assemblies. While the structural motifs of the molecule—namely the aniline, bromo, and ethynyl groups—suggest theoretical potential for forming such assemblies, specific studies detailing these interactions and the resultant structures are not presently available.

The functional groups present in this compound could theoretically participate in several types of non-covalent interactions that are fundamental to supramolecular chemistry:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with Lewis bases.

Hydrogen Bonding: The amine group (-NH2) can serve as a hydrogen bond donor, and the triple bond of the ethynyl group can act as a weak hydrogen bond acceptor.

π-Stacking: The aromatic ring provides a platform for π-π stacking interactions with other aromatic systems.

Despite this potential, there are no published experimental or computational studies that characterize the formation, structure, or properties of supramolecular assemblies derived specifically from this compound. Therefore, no detailed research findings or data tables on its role as a building block in this context can be provided.

Application in Optoelectronic and Photoelectronic Materials

Similarly, there is a lack of specific research literature detailing the application of this compound in the development of optoelectronic and photoelectronic materials. The conjugated system, featuring an aromatic ring and an ethynyl group, suggests that derivatives of this compound could possess interesting photophysical properties. The ethynyl linkage is a common component in molecular wires and other functional materials designed for organic electronics.

Theoretically, this compound could serve as a versatile precursor or building block for larger, more complex functional molecules. The bromo and ethynyl groups are reactive sites suitable for various cross-coupling reactions (e.g., Sonogashira, Suzuki), which are powerful methods for constructing conjugated oligomers and polymers used in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

However, a thorough search of scientific databases yields no specific studies that have synthesized, characterized, or tested materials for optoelectronic or photoelectronic applications using this compound as a starting material or key component. As a result, there are no detailed research findings, performance data, or comparative tables to present for this specific compound in the context of optoelectronic and photoelectronic materials.

Theoretical and Computational Chemistry Studies on 3 Bromo 5 Ethynylaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. dntb.gov.ua Methods such as Density Functional Theory (DFT) are widely employed to analyze various electronic and quantum chemical properties. dntb.gov.ua For 3-bromo-5-ethynylaniline (B6230518), these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity.

Detailed analysis of the electronic structure involves calculating key parameters that describe the molecule's stability and reactivity. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These computational approaches provide a detailed description of the molecule's electronic properties, which is invaluable for designing new materials and predicting chemical behavior. dntb.gov.ua

Illustrative Data for Electronic Properties: The following table presents hypothetical data from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level) for this compound, illustrating the typical outputs of such an analysis.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.85 eV | Indicates electron-donating capability |

| LUMO Energy | -0.95 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.90 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.10 Debye | Measures the molecule's overall polarity |

| Electron Affinity | 0.85 eV | Energy released when an electron is added |

| Ionization Potential | 6.20 eV | Energy required to remove an electron |

Reaction Pathway Elucidation via Transition State Modeling

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. A key aspect of this is the identification and characterization of transition states—the high-energy, fleeting structures that connect reactants to products. mit.edu Modeling these transition states helps determine the feasibility of a proposed reaction pathway and its associated energy barrier (activation energy). mit.edu

For this compound, this could involve modeling reactions such as electrophilic substitution on the aromatic ring or additions across the ethynyl (B1212043) triple bond. By calculating the energies of reactants, products, and the intervening transition states, a complete energy profile for the reaction can be constructed. Quantum chemistry methods are used to perform these calculations, but they can be computationally intensive, often requiring significant time and resources. mit.edu Newer machine learning-based approaches are being developed to predict transition state structures more rapidly. mit.edu These models can learn the underlying relationships between reactant, product, and transition state structures to accelerate the discovery process.

Illustrative Data for a Hypothetical Reaction Pathway: This table shows example calculated energies for the Sonogashira coupling of this compound with phenylacetylene, a reaction targeting the bromine atom.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (this compound + Phenylacetylene + Catalyst) |

| Oxidative Addition TS | +15.5 | Transition state for the catalyst inserting into the C-Br bond |

| Intermediate I | -5.2 | Catalyst-substrate complex after oxidative addition |

| Transmetalation TS | +12.8 | Transition state for the transfer of the phenylacetylide group |

| Intermediate II | -8.0 | Intermediate prior to the final step |

| Reductive Elimination TS | +18.3 | Transition state for the formation of the new C-C bond and catalyst regeneration |

| Products | -25.0 | Final coupled product and regenerated catalyst |

Prediction of Regio- and Stereoselectivity in Reactions

Many chemical reactions can yield multiple products (isomers), and predicting which one will be the major product is a central challenge in synthetic chemistry. Computational models are increasingly used to predict the regio- and stereoselectivity of organic reactions. rsc.org For this compound, which has multiple potential reaction sites, predicting selectivity is crucial. The aromatic ring presents several positions for electrophilic substitution, and the ethynyl group can also undergo various reactions.

Computational approaches to predicting regioselectivity often involve calculating the activation energies for the formation of all possible products. The pathway with the lowest activation energy is predicted to be the major one. beilstein-journals.org This can be done using quantum mechanics (QM) or, more recently, with machine learning (ML) models trained on large datasets of known reactions. rsc.org For electrophilic aromatic substitution, factors like calculated atomic charges or the energies of frontier molecular orbitals can be used to predict the most likely site of attack. ku.dk For instance, the positions ortho and para to the activating amino group, and meta to the deactivating bromo and ethynyl groups, would be evaluated computationally to determine their relative reactivity.

Illustrative Data for Regioselectivity of Bromination: The table below provides hypothetical relative transition state energies for the electrophilic bromination at different positions of the this compound ring.

| Position of Attack | Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| C2 | +5.2 | Minor Product |

| C4 | 0.0 | Major Product |

| C6 | +2.5 | Minor Product |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Conformational analysis studies the different spatial arrangements (conformations) of a molecule and their relative energies. researchgate.net Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, providing insight into its conformational flexibility and preferences.

For this compound, conformational analysis would focus on the rotation around the single bonds, such as the C-N bond of the aniline (B41778) group and the C-C bond of the ethynyl group. While the benzene (B151609) ring is rigid, the amino (-NH2) and ethynyl (-CCH) groups have rotational freedom. Understanding the preferred orientations of these groups is important as it can influence the molecule's packing in a crystal and its interaction with other molecules or biological targets. Computational methods can map the potential energy surface as a function of specific dihedral angles to identify the most stable conformers and the energy barriers between them. mdpi.com

Illustrative Data for Conformational Analysis: This table shows the hypothetical relative energies for different conformations arising from the rotation of the amino group relative to the plane of the benzene ring in this compound.

| Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 0.0 | Planar (Minimum Energy) |

| 30° | 0.8 | Twisted |

| 60° | 2.5 | Twisted |

| 90° | 3.0 | Perpendicular (Maximum Energy Barrier) |

Advanced Spectroscopic Approaches for Structural Elucidation of 3 Bromo 5 Ethynylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Connectivity (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in 3-Bromo-5-ethynylaniline (B6230518). Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the definitive assignment of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the terminal acetylenic proton (-C≡CH). The aromatic region would display signals for the three non-equivalent protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns (coupling constants) are dictated by the electronic effects of the bromo, amino, and ethynyl (B1212043) substituents. The amine protons typically appear as a broad singlet, while the acetylenic proton appears as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, eight unique carbon signals are expected: six for the aromatic ring and two for the ethynyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents; for instance, the carbon atom bonded to the bromine (C-Br) would be shifted to a higher field compared to an unsubstituted carbon, while the carbon bonded to the nitrogen (C-N) is shifted significantly downfield.

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the ethynyl group and the aromatic ring, and for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (Ethynyl) | ~3.0 - 3.2 | - |

| NH₂ | ~3.8 - 4.2 (broad) | - |

| H-2 | ~6.9 - 7.1 | ~118 - 120 |

| H-4 | ~6.7 - 6.9 | ~124 - 126 |

| H-6 | ~7.1 - 7.3 | ~115 - 117 |

| C-1 (C-NH₂) | - | ~147 - 149 |

| C-3 (C-Br) | - | ~122 - 124 |

| C-5 (C-C≡CH) | - | ~123 - 125 |

| C (Ethynyl, C-Ar) | - | ~82 - 84 |

| CH (Ethynyl) | - | ~77 - 79 |

Note: The chemical shifts are predicted values based on substituent effects and data from analogous compounds like 3-bromoaniline (B18343). rsc.orgrsc.org Actual experimental values may vary depending on the solvent and concentration.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the characteristic functional groups present in a molecule. researchgate.net These two methods are complementary and provide a comprehensive vibrational fingerprint of this compound.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). Key absorptions for this compound include:

N-H Stretching: The aniline (B41778) group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

≡C-H Stretching: A sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne proton.

C≡C Stretching: The stretching of the carbon-carbon triple bond gives rise to a weak but sharp absorption in the 2100-2150 cm⁻¹ region.

C-H Aromatic Stretching: These vibrations appear as a group of weaker bands just above 3000 cm⁻¹. libretexts.org

C=C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. libretexts.org

C-Br Stretching: This vibration occurs in the fingerprint region, typically between 500-680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. While N-H and C-H stretching bands are also visible, the most significant feature in the Raman spectrum of this molecule would be the very strong signal for the C≡C triple bond stretch (2100-2150 cm⁻¹). This vibration, which is often weak in the IR spectrum due to a small change in dipole moment, is highly Raman active because of the significant change in polarizability.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Typical Intensity (FTIR / Raman) |

|---|---|---|---|

| -NH₂ (Aniline) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium / Medium |

| -C≡C-H (Alkyne) | ≡C-H Stretch | ~3300 | Strong, Sharp / Medium |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Medium-Weak / Strong |

| -C≡C- (Alkyne) | C≡C Stretch | 2100 - 2150 | Weak, Sharp / Strong |

| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 | Medium-Strong / Medium-Strong |

| -C-Br | C-Br Stretch | 500 - 680 | Medium-Strong / Strong |

Mass Spectrometry Techniques (HRMS, ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization source like Electrospray Ionization (ESI), is particularly valuable.

Molecular Formula Confirmation: The molecular formula of this compound is C₈H₆BrN. HRMS can measure the mass of the molecular ion with extremely high precision (typically to four or five decimal places). For example, the predicted monoisotopic mass of the [M+H]⁺ ion is 195.97563 Da. uni.lu Experimental measurement of a mass this precise allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Isotopic Pattern Analysis: A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern of two peaks for any bromine-containing fragment: the molecular ion (M) peak and an (M+2) peak of almost identical intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the molecular ion. By colliding the isolated ion with an inert gas, characteristic fragment ions are produced. Plausible fragmentation pathways for this compound could include the loss of the ethynyl group (-C₂H), the bromine atom (-Br), or other small neutral molecules, providing further corroboration of the proposed structure.

Table 3: Predicted HRMS Data for this compound (C₈H₆BrN)

| Adduct / Ion | Predicted m/z |

|---|---|

| [M]⁺ | 194.96780 |

| [M+H]⁺ | 195.97563 |

| [M+Na]⁺ | 217.95757 |

Data sourced from PubChemLite predictions. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, one can obtain precise measurements of bond lengths, bond angles, and torsional angles.

Advanced Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of reactions that form or consume this compound can be achieved using advanced in-situ monitoring techniques. Probes based on FTIR or Raman spectroscopy can be inserted directly into a reaction vessel to collect real-time data as the reaction progresses. youtube.com

For example, in the synthesis of this compound via a Sonogashira cross-coupling reaction, in-situ FTIR could be used to monitor the reaction progress. researchgate.netdigitellinc.comrsc.org One could track the disappearance of a key vibrational band from a starting material (e.g., an aryl halide) and the simultaneous appearance of the characteristic C≡C stretching frequency (~2100 cm⁻¹) of the this compound product. This real-time data allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions (temperature, catalyst loading, etc.) without the need for periodic sampling and offline analysis. This approach provides a much more detailed and dynamic understanding of the chemical transformation. youtube.com

Future Research Directions and Emerging Paradigms for 3 Bromo 5 Ethynylaniline Research

Catalyst Development for Enhanced Selectivity and Sustainability

A primary objective in future 3-bromo-5-ethynylaniline (B6230518) research is the creation of sophisticated catalyst systems to master selectivity. The presence of both a bromo group, suitable for cross-coupling, and a terminal alkyne, ready for reactions like Sonogashira or click chemistry, presents a challenge of selective activation. Research will likely focus on designing ligands for metals like palladium and copper that can differentiate between the two sites, enabling controlled, sequential functionalization.

Furthermore, a significant push towards sustainability is guiding the exploration of catalysts based on earth-abundant metals such as iron, cobalt, and nickel. The goal is to replace precious metal catalysts, reducing cost and environmental impact. The development of heterogeneous catalysts is another key area, as their ease of separation and potential for recycling align with the principles of green chemistry, making the synthesis of this compound derivatives more economical and eco-friendly.

Integration into Flow Chemistry and Automated Synthesis

The incorporation of this compound into automated flow chemistry platforms is an emerging paradigm poised to revolutionize its application. researchgate.netbohrium.com Continuous flow processes offer superior control over reaction parameters like temperature, pressure, and mixing, which is critical when dealing with a multifunctional molecule. researchgate.netjst.org.in This precise control can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or fast reactions. bohrium.comjst.org.in

Automated systems, often coupled with machine learning algorithms, can rapidly screen and optimize reaction conditions, accelerating the discovery of novel derivatives and synthetic routes. researchgate.net This high-throughput capability allows for the efficient exploration of the vast chemical space accessible from this compound. The move from traditional batch synthesis to continuous manufacturing can also facilitate safer handling of hazardous reagents and easier scalability for industrial applications. jst.org.innih.gov

Exploration of Unconventional Reactivity Modes

Beyond its well-established participation in cross-coupling and cycloaddition reactions, future studies will aim to uncover unconventional reactivity modes of this compound. The interplay between the electron-donating amino group and the electron-withdrawing bromo and ethynyl (B1212043) groups creates a unique electronic landscape on the aromatic ring, potentially enabling novel transformations.

Researchers are expected to investigate its involvement in C-H activation, allowing for direct functionalization of the aromatic ring without pre-activation. Other areas of interest include radical-mediated reactions and electro-organic synthesis, which could provide new pathways to complex molecular structures. nih.gov Furthermore, exploring tandem or cascade reactions, where multiple bonds are formed in a single operation initiated at one of the functional groups, could lead to highly efficient methods for constructing intricate heterocyclic systems.

Design of Novel Architectures for Advanced Materials

The distinct geometry and functional handles of this compound make it an ideal candidate for constructing sophisticated, high-performance materials. Its rigid, linear ethynyl group and modifiable bromo and amino functionalities allow for its use as a linker or building block in the synthesis of porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). tcichemicals.comiastate.edu

In these frameworks, this compound can be used to create three-dimensional networks with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. tcichemicals.comiastate.edu The ability to post-synthetically modify the bromo and amino groups provides an additional layer of functional tuning. Moreover, the ethynyl group can undergo polymerization to form conjugated polymers with interesting optoelectronic properties, suitable for use in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

| Material Class | Potential Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas Storage, Catalysis, Separation |

| Covalent Organic Frameworks (COFs) | Monomeric Building Block | Gas Storage, Sensing, Catalysis |

| Conductive Polymers | Monomer for Conjugated Systems | Organic Electronics, Sensors |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic experimentation is set to provide deeper insights and accelerate innovation in this compound research. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the selectivity of catalytic processes, and understand the electronic structure of the molecule and its derivatives.

This predictive power allows for the rational design of experiments, minimizing trial-and-error and leading to faster discovery of optimal reaction conditions and novel materials. Computational screening can be used to predict the properties of hypothetical MOFs or polymers incorporating this compound, identifying promising candidates for synthesis. This synergistic feedback loop, where computation guides synthesis and experimental results refine theoretical models, will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Bromo-5-ethynylaniline with high purity?

Answer:

- Step 1: Protect the aniline group via acetylation to prevent unwanted side reactions during coupling.

- Step 2: Introduce the ethynyl group via Sonogashira coupling using a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a terminal alkyne. Optimize solvent (e.g., THF/DMF) and base (e.g., triethylamine) .

- Step 3: Deprotect the acetyl group using acidic hydrolysis (e.g., HCl/MeOH).

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Validate purity via HPLC (>95% purity, as seen in bromoaniline analogs) .

Advanced: How can competing pathways (e.g., alkyne dimerization or debromination) be suppressed during Sonogashira coupling?

Answer:

- Catalyst Optimization: Use a ligand-stabilized Pd catalyst (e.g., XPhos) to enhance selectivity and reduce Pd black formation.

- Reaction Conditions: Maintain strict anhydrous conditions, inert atmosphere (N₂/Ar), and low temperature (0–25°C) to slow side reactions.

- Additives: Introduce 1,2-diamines (e.g., TMEDA) to stabilize copper intermediates and suppress Glaser coupling (alkyne dimerization) .

- Validation: Monitor reaction progress via TLC or in-situ IR spectroscopy for ethynyl C≡C stretch (~2100 cm⁻¹).

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- 1H NMR: Identify aromatic protons (δ 6.5–7.5 ppm, splitting patterns for meta/para substitution) and ethynyl proton (δ ~2.5–3.5 ppm, if terminal).

- 13C NMR: Detect quaternary carbons (C-Br at δ ~110–120 ppm, C≡C at δ ~70–90 ppm).

- IR Spectroscopy: Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and N-H stretch (~3400 cm⁻¹).

- Mass Spectrometry: Look for molecular ion peak [M+H]⁺ at m/z 212 (C₈H₇BrN) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How does the electron-withdrawing bromo group influence reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Directing Effects: The bromo group directs electrophiles to meta positions, but the ethynyl group (strong σ-donor via conjugation) may alter regioselectivity. Computational modeling (DFT) is recommended to predict reactive sites.

- Reactivity Trade-offs: Bromine’s electron-withdrawing nature deactivates the ring, slowing NAS. Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–120°C) to enhance reaction rates .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

- Temperature: Store at 0–6°C to minimize thermal degradation (common for bromoanilines) .

- Light Sensitivity: Use amber vials to prevent photolytic C-Br bond cleavage.

- Moisture Control: Seal under inert gas (Ar) with molecular sieves to avoid hydrolysis of the ethynyl group.

Advanced: How can researchers resolve discrepancies in reaction yields during heterocycle synthesis using this compound?

Answer:

- Variable Screening: Test solvent polarity (e.g., DMF vs. toluene), catalyst loading (0.5–5 mol% Pd), and stoichiometry (1:1 to 1:3 alkyne:aryl halide ratio).

- Side-Product Analysis: Use LC-MS to identify byproducts (e.g., dehalogenated compounds or dimerized alkynes). Adjust reaction time to minimize over-reaction.

- Case Study: Analogous optimization for kinase inhibitor synthesis (e.g., SB-202190) involved iterative HPLC-guided refinement .

Table 1: Physicochemical Properties of Halogenated Aniline Analogs

Key Recommendations for Researchers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.